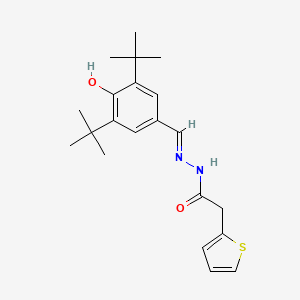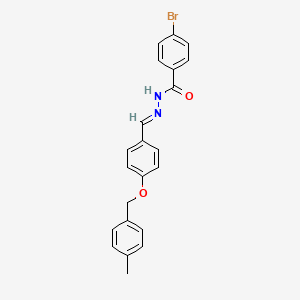
4-Bromo-N'-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide is a chemical compound with the molecular formula C22H19BrN2O2 and a molecular weight of 423.313 g/mol This compound is known for its unique structure, which includes a bromine atom, a benzylidene group, and a benzohydrazide moiety
Méthodes De Préparation
The synthesis of 4-Bromo-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide typically involves the reaction of 4-bromo-benzohydrazide with 4-((4-methylbenzyl)oxy)benzaldehyde under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and a catalyst like acetic acid may be used to facilitate the reaction . The mixture is refluxed for several hours, and the product is then purified through recrystallization.
Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the general principles of organic synthesis and purification would apply, including the use of large-scale reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
4-Bromo-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
4-Bromo-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: This compound can be used in the study of biological processes and interactions. It may serve as a probe or marker in biochemical assays.
Medicine: Research into potential therapeutic applications of this compound is ongoing.
Mécanisme D'action
The mechanism of action of 4-Bromo-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. The benzohydrazide moiety may play a role in binding to proteins or enzymes, potentially inhibiting their activity or altering their function . Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
4-Bromo-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide can be compared with other similar compounds, such as:
4-Bromo-N’-(3-((4-methylbenzyl)oxy)benzylidene)benzohydrazide: This compound has a similar structure but with a different substitution pattern on the benzylidene group.
4-Methyl-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide: This compound lacks the bromine atom, which may result in different chemical properties and reactivity.
2-Bromo-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide: This compound has the bromine atom in a different position, which can affect its chemical behavior and interactions.
Propriétés
Numéro CAS |
367960-19-8 |
|---|---|
Formule moléculaire |
C22H19BrN2O2 |
Poids moléculaire |
423.3 g/mol |
Nom IUPAC |
4-bromo-N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]benzamide |
InChI |
InChI=1S/C22H19BrN2O2/c1-16-2-4-18(5-3-16)15-27-21-12-6-17(7-13-21)14-24-25-22(26)19-8-10-20(23)11-9-19/h2-14H,15H2,1H3,(H,25,26)/b24-14+ |
Clé InChI |
GQOCYZKFXQMKON-ZVHZXABRSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=C(C=C3)Br |
SMILES canonique |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)C3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


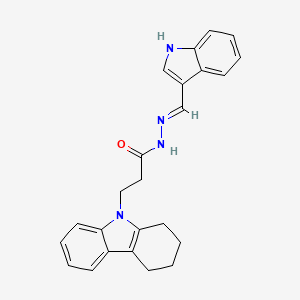
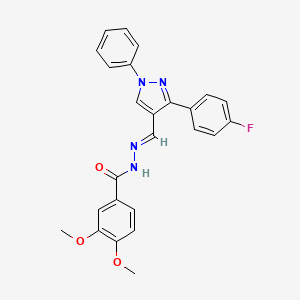
![allyl 2-[3-(3-fluoro-4-methylbenzoyl)-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B15084647.png)
![2-(2,3-dichlorophenoxy)-N-[(E)-(2,3-dichlorophenyl)methylideneamino]acetamide](/img/structure/B15084652.png)
![2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B15084658.png)
![3-(4-Isobutylphenyl)-N'-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B15084662.png)
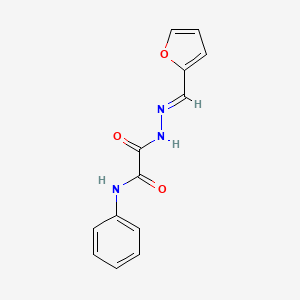
![ethyl 2-{3-[(4-butoxyphenyl)carbonyl]-2-[4-(hexyloxy)-3-methoxyphenyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B15084673.png)
![4-(([1,1'-Biphenyl]-4-ylmethylene)amino)-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione](/img/structure/B15084683.png)
![(5Z)-5-[[3-(3-chloro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B15084684.png)
![[2-ethoxy-4-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate](/img/structure/B15084699.png)
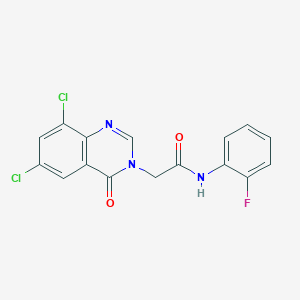
![(5Z)-3-Butyl-5-{[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15084707.png)
